molecular formula C20H17F4N3O3 B12926283 2-(3-Fluorophenyl)-N-(4-oxo-2-propyl-8-(trifluoromethoxy)quinazolin-3(4H)-yl)acetamide CAS No. 848027-54-3

2-(3-Fluorophenyl)-N-(4-oxo-2-propyl-8-(trifluoromethoxy)quinazolin-3(4H)-yl)acetamide

Cat. No.: B12926283
CAS No.: 848027-54-3
M. Wt: 423.4 g/mol
InChI Key: PWOQGTMUCKGFSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Fluorophenyl)-N-(4-oxo-2-propyl-8-(trifluoromethoxy)quinazolin-3(4H)-yl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)-N-(4-oxo-2-propyl-8-(trifluoromethoxy)quinazolin-3(4H)-yl)acetamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Fluorophenyl Group: The 3-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Acetamide Group: The acetamide group can be attached through an amide coupling reaction using reagents like carbodiimides.

Industrial Production Methods

Industrial production methods for this compound would involve optimizing the synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propyl group, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation Products: Alcohols or ketones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-N-(4-oxo-2-propyl-8-(trifluoromethoxy)quinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chlorophenyl)-N-(4-oxo-2-propyl-8-(trifluoromethoxy)quinazolin-3(4H)-yl)acetamide
  • 2-(3-Bromophenyl)-N-(4-oxo-2-propyl-8-(trifluoromethoxy)quinazolin-3(4H)-yl)acetamide

Uniqueness

The presence of the fluorophenyl group in 2-(3-Fluorophenyl)-N-(4-oxo-2-propyl-8-(trifluoromethoxy)quinazolin-3(4H)-yl)acetamide imparts unique properties, such as increased lipophilicity and potential for specific biological interactions, compared to its chlorophenyl and bromophenyl analogs.

Properties

CAS No.

848027-54-3

Molecular Formula

C20H17F4N3O3

Molecular Weight

423.4 g/mol

IUPAC Name

2-(3-fluorophenyl)-N-[4-oxo-2-propyl-8-(trifluoromethoxy)quinazolin-3-yl]acetamide

InChI

InChI=1S/C20H17F4N3O3/c1-2-5-16-25-18-14(8-4-9-15(18)30-20(22,23)24)19(29)27(16)26-17(28)11-12-6-3-7-13(21)10-12/h3-4,6-10H,2,5,11H2,1H3,(H,26,28)

InChI Key

PWOQGTMUCKGFSD-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(C=CC=C2OC(F)(F)F)C(=O)N1NC(=O)CC3=CC(=CC=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.